molecular formula C12H19GeNO2 B14186735 2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane CAS No. 921595-36-0

2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane

Katalognummer: B14186735
CAS-Nummer: 921595-36-0
Molekulargewicht: 281.91 g/mol
InChI-Schlüssel: QQHQWDSAGVWACY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane is a unique organogermanium compound characterized by its distinctive structure, which includes a germanium atom bonded to a dioxazagermocane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane typically involves the reaction of germanium tetrachloride with appropriate organic ligands under controlled conditions. One common method includes the use of phenyl-substituted diols and germanium tetrachloride in the presence of a base to facilitate the formation of the dioxazagermocane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the germanium atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction can produce germanium hydrides.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane involves its interaction with specific molecular targets. The germanium atom in the compound can form stable complexes with various biomolecules, potentially disrupting biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane: Similar structure but with silicon instead of germanium.

    2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane: Another similar compound with silicon, often used in similar applications.

Uniqueness

2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane is unique due to the presence of germanium, which imparts different chemical and physical properties compared to its silicon analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.

Eigenschaften

CAS-Nummer

921595-36-0

Molekularformel

C12H19GeNO2

Molekulargewicht

281.91 g/mol

IUPAC-Name

2,2-dimethyl-6-phenyl-1,3,6,2-dioxazagermocane

InChI

InChI=1S/C12H19GeNO2/c1-13(2)15-10-8-14(9-11-16-13)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI-Schlüssel

QQHQWDSAGVWACY-UHFFFAOYSA-N

Kanonische SMILES

C[Ge]1(OCCN(CCO1)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.